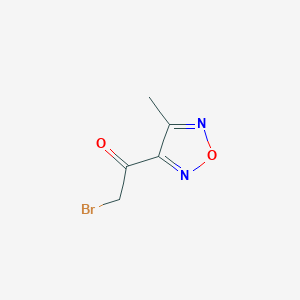

3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole

Description

Properties

IUPAC Name |

2-bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-3-5(4(9)2-6)8-10-7-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYIHIPQJMAIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362836 | |

| Record name | 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165066-97-7 | |

| Record name | 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole.

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of this compound, a valuable heterocyclic building block. The 1,2,5-oxadiazole (furazan) ring is a significant scaffold in medicinal chemistry and energetic materials due to its unique electronic properties and metabolic stability. The introduction of an α-bromoacetyl moiety provides a highly reactive electrophilic site, making the title compound a versatile intermediate for the synthesis of more complex molecular architectures. This document outlines a logical, multi-step synthetic pathway, methods for structural elucidation and purification, a discussion of the compound's chemical reactivity, and critical safety protocols for its handling.

Introduction and Significance

The 1,2,5-oxadiazole ring system is a nitrogen-rich heterocycle that has garnered significant attention in pharmaceutical research.[1][2] Its isosteric relationship with other five-membered rings, coupled with its high degree of stability and energetic nature, makes it a privileged structure in drug design.[1] The incorporation of this moiety can enhance metabolic stability, improve potency, and modulate the physicochemical properties of active pharmaceutical ingredients (APIs).

The target molecule, this compound, is an α-haloketone. The reactivity of α-haloketones is well-established; they are potent alkylating agents due to the presence of two electron-withdrawing groups (the carbonyl and the halogen) that activate the α-carbon towards nucleophilic attack.[3][4] This dual functionality makes the title compound an ideal precursor for constructing a wide array of heterocyclic systems, such as thiazoles, imidazoles, and pyrroles, through well-known cyclocondensation reactions.[4][5] This guide proposes a robust synthetic strategy, details expected characterization data, and discusses the potential applications for this valuable synthetic intermediate.

Proposed Synthetic Strategy and Retrosynthesis

The synthesis of the acetyl precursor 3 can be envisioned from the cyclization of a suitable dioxime. A practical approach starts with the base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime (1) to form 3,4-dimethyl-1,2,5-oxadiazole (2) .[6] Subsequent selective oxidation of one methyl group, followed by conversion to the acetyl group, provides the key intermediate 3 . The final step is the selective bromination at the α-carbon of the acetyl group to yield the target compound (4) .

Caption: Retrosynthetic analysis for the target compound.

Detailed Synthesis Protocol

This section details a proposed three-step synthesis. Each step is explained to provide insight into the experimental choices.

Step 1: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole (2)

This procedure is adapted from established methods for forming the 1,2,5-oxadiazole ring from a dioxime precursor.[6] A continuous flow process is often recommended for large-scale synthesis to mitigate thermal hazards associated with the starting material and product.[6]

-

Methodology:

-

Prepare a solution of (2E,3E)-butane-2,3-dione dioxime (1) in an appropriate solvent (e.g., aqueous base).

-

Introduce the solution into a heated flow reactor. The base-mediated cyclization is exothermic and requires careful temperature control to maximize conversion and minimize decomposition.[1]

-

The residence time and temperature are optimized to ensure complete cyclization while preventing hydrolysis-based side products.

-

The reaction mixture is cooled post-reaction before work-up.

-

An extractive work-up is performed to isolate the product, 3,4-dimethyl-1,2,5-oxadiazole (2) , which can be used directly in the next step.

-

Step 2: Synthesis of 3-Acetyl-4-methyl-1,2,5-oxadiazole (3)

This step involves the conversion of a methyl group on the heterocyclic ring to an acetyl group. This can be achieved via oxidation to a carboxylic acid, followed by conversion to the ketone.

-

Methodology:

-

The crude 3,4-dimethyl-1,2,5-oxadiazole (2) is subjected to selective oxidation. A common method involves using a strong oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions.[6] Portion-wise addition of the oxidant is crucial to manage the high exothermicity of the reaction.[6] This yields 4-methyl-1,2,5-oxadiazole-3-carboxylic acid.

-

The resulting carboxylic acid is converted to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7]

-

The acid chloride is then reacted with a suitable organometallic reagent, such as a Gilman reagent (lithium dimethylcuprate) or via a Weinreb ketone synthesis, to furnish the desired 3-acetyl-4-methyl-1,2,5-oxadiazole (3) .[8] The Weinreb amide approach is often preferred for its chemoselectivity and prevention of over-addition.[8]

-

The product is purified using column chromatography on silica gel.

-

Step 3: α-Bromination to Yield this compound (4)

This final step is a classic α-bromination of a ketone. The reaction is typically acid-catalyzed and proceeds via an enol intermediate.

-

Reagents and Equipment:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents Precursor 3 ~140.12 1.00 g 7.14 mmol 1.0 Bromine (Br₂) 159.81 0.38 mL 7.50 mmol 1.05 | Glacial Acetic Acid| 60.05 | 20 mL | - | - |

-

Detailed Protocol:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-acetyl-4-methyl-1,2,5-oxadiazole (3) (1.00 g, 7.14 mmol) in glacial acetic acid (20 mL).

-

Prepare a solution of bromine (0.38 mL, 7.50 mmol) in 5 mL of glacial acetic acid and add it to the dropping funnel.

-

Add the bromine solution dropwise to the stirred solution of the ketone at room temperature over 30 minutes. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates full consumption of the starting material.

-

Carefully pour the reaction mixture into 100 mL of ice-cold water.

-

The crude product may precipitate as a solid or an oil. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure this compound (4) .

-

Characterization and Structural Elucidation

The identity and purity of the final compound must be confirmed by a combination of spectroscopic methods. The expected data are extrapolated from known spectra of similar structures.[9][10][11]

Caption: Proposed multi-step synthesis workflow.

-

Physical Properties: Expected to be a crystalline solid or a viscous oil, with a color ranging from pale yellow to brown.

-

Infrared (IR) Spectroscopy:

-

A strong absorption band for the α,β-unsaturated ketone carbonyl (C=O) is expected around 1690-1710 cm⁻¹.

-

Another strong band for the lactonic carbonyl of the coumarin ring is expected around 1720-1740 cm⁻¹.

-

C-H stretching vibrations in the aromatic region (3000-3100 cm⁻¹) and for the methyl group (~2950 cm⁻¹).

-

The C-Br stretch will likely appear in the fingerprint region, below 700 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sharp singlet for the methylene protons (–CH₂Br) is expected around δ 4.5-4.8 ppm. A singlet for the methyl group (–CH₃) attached to the oxadiazole ring would appear around δ 2.5-2.7 ppm.

-

¹³C NMR: The carbonyl carbon of the ketone is expected around δ 185-190 ppm. The methylene carbon (–CH₂Br) should appear around δ 30-35 ppm. Signals corresponding to the carbons of the oxadiazole ring and the methyl group would also be present.

-

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

| Characterization Data | Expected Values |

| Appearance | Pale yellow solid or oil |

| IR (cm⁻¹) | ~1700 (C=O, ketone), ~1250 (C-O), ~650 (C-Br) |

| ¹H NMR (δ, ppm) | ~4.6 (s, 2H, CH₂Br), ~2.6 (s, 3H, CH₃) |

| ¹³C NMR (δ, ppm) | ~188 (C=O), ~155 (C-oxadiazole), ~33 (CH₂Br), ~10 (CH₃) |

| MS (m/z) | Molecular ion peaks showing Br isotope pattern (M⁺, M+2⁺) |

Chemical Reactivity and Applications

This compound is a bifunctional molecule with two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. This makes it a powerful building block for heterocyclic synthesis.[3]

-

Hantzsch Thiazole Synthesis: Reaction with a thioamide will lead to the formation of a substituted aminothiazole ring, a common scaffold in medicinal chemistry.[4][5]

-

Synthesis of Imidazoles and Pyrroles: Condensation with amines and dicarbonyl compounds can be used to construct various imidazole and pyrrole derivatives.[4]

-

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, azides, carbanions) to introduce diverse functional groups.[3] This allows for its use as a linker or for the development of compound libraries.

Safety and Handling Precautions

Extreme caution must be exercised when handling α-haloketones and brominating agents.

-

Bromoacetyl Compounds: These are lachrymatory (tear-inducing) and are severe irritants to the skin, eyes, and respiratory tract.[12][13] They are also corrosive and can cause severe burns.[14][15]

-

Bromine (Br₂): A highly corrosive and toxic substance. It causes severe burns upon contact and is toxic upon inhalation.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[13][15]

-

Handling: Avoid all personal contact, including inhalation.[12] Never add water to reagents like bromoacetyl bromide, as a violent reaction can occur.[12][15] Keep containers tightly sealed and store in a cool, dry, well-ventilated area away from incompatible materials like bases, oxidizing agents, and alcohols.[13]

-

Spill & Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[15] For spills, use an inert absorbent material like sand or vermiculite for containment; do not use water.[15]

Conclusion

This guide presents a well-reasoned and scientifically grounded approach to the synthesis and characterization of this compound. While a direct published procedure is absent, the proposed pathway relies on a series of high-yielding and well-understood chemical reactions. The resulting α-haloketone is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds, particularly for applications in drug discovery and materials science. Strict adherence to the detailed safety protocols is paramount for the successful and safe execution of this synthesis.

References

-

Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Organic Process Research & Development, 28, 2794–2805.

-

American Chemical Society Publications. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid.

-

Santa Cruz Biotechnology. Bromoacetyl bromide.

-

Loba Chemie. (n.d.). BROMOACETYL BROMIDE Safety Data Sheet.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%.

-

ChemicalBook. (2023). Bromoacetyl bromide - Safety Data Sheet.

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BROMOACETYL BROMIDE.

-

Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. ResearchGate.

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006-5084.

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.

-

Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 288-293.

- Khan, I., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1253-1260.

-

Abdel-Wahab, B. F., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11, 38743-38773.

-

Wikipedia. (n.d.). α-Halo ketone.

-

ResearchGate. (n.d.). Reaction starting from α‐haloketones and β‐dicarbonyl compounds.

-

Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.

-

Żarowska, B., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5933.

-

Kumar, S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-273.

-

Al-Masoudi, N. A. L., et al. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Egyptian Journal of Chemistry, 65(13), 1-10.

-

Al-Said, M. S., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 17(9), 10186-10201.

-

ResearchGate. (n.d.). Synthesis of 3-alkyl-4-aminofurazans.

-

PubChem. (n.d.). 3-Bromo-5-methyl-1,2,4-oxadiazole.

-

Ghotekar, S. K., et al. (2021). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Chemical and Physical Sciences, 10(2), 1-8.

-

Al-Majedy, Y. K., et al. (2015). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 19(6), 684-702.

-

Ciesielska, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794.

-

Indian Academy of Sciences. (n.d.). A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins.

-

Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770.

-

ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review).

-

Balaha, M. F., et al. (2014). A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Molecules, 19(12), 20658-20671.

-

PrepChem. (n.d.). Synthesis of 3-acetyl-4-hydroxycoumarin.

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 11. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. nj.gov [nj.gov]

- 14. lobachemie.com [lobachemie.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Alchemist's Reagent: A Technical Guide to 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole for Advanced Drug Discovery

For the attention of researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole, a molecule of significant potential in the design of targeted covalent inhibitors.

Foreword: The Strategic Imperative for Covalent Modifiers

In the landscape of modern pharmacology, the pursuit of highly selective and potent therapeutic agents is perpetual. Covalent inhibitors, once relegated to the periphery of drug design due to concerns of off-target toxicity, are experiencing a renaissance. Their capacity to form a stable, lasting bond with a biological target offers a unique pharmacological profile, often characterized by prolonged duration of action and high potency. The strategic deployment of a reactive "warhead" on a scaffold that directs it to a specific nucleophilic residue within a protein's binding site is the cornerstone of this approach. It is within this exciting context that we introduce this compound, a heterocyclic compound poised to be a valuable tool in the armamentarium of the discerning medicinal chemist.

Part 1: Unveiling the Molecule: Physicochemical Properties and Structural Rationale

This compound (CAS 165066-97-7) is a bifunctional molecule featuring a stable 1,2,5-oxadiazole (furazan) ring and a reactive α-bromo ketone moiety. This unique combination of a metabolically robust heterocycle and a potent electrophilic warhead underpins its potential in drug discovery.

| Property | Value | Source |

| CAS Number | 165066-97-7 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₅H₅BrN₂O₂ | AK Scientific, Inc.[2] |

| Molecular Weight | 205.01 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | (Predicted) Crystalline solid | General knowledge |

| Purity (Typical) | ≥95% | AK Scientific, Inc.[2] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | General knowledge |

The 1,2,5-oxadiazole ring is an interesting bioisostere for ester and amide groups, often conferring improved metabolic stability and aqueous solubility to a molecule.[3] Its electron-withdrawing nature also serves to enhance the electrophilicity of the adjacent bromoacetyl group, making it a more potent covalent modifier.

Part 2: The Synthetic Pathway: From Precursor to Warhead

Synthesis of the Key Precursor: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

A scalable, safety-conscious synthesis of the crucial precursor, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, has been recently reported, underscoring the industrial relevance of this heterocyclic core.[4]

Experimental Protocol:

-

Cyclization (Flow Chemistry): (2E,3E)-butane-2,3-dione dioxime undergoes a base-mediated cyclization in a continuous flow reactor to produce 3,4-dimethyl-1,2,5-oxadiazole.[4] The use of flow chemistry is critical for managing the thermal instability of both the starting material and the product.[4]

-

Oxidation: The resulting 3,4-dimethyl-1,2,5-oxadiazole is then subjected to a selective oxidation using potassium permanganate (KMnO₄).[4] This step is highly exothermic and requires careful control of reagent addition and temperature to prevent runaway reactions.[4]

-

Isolation: The final product, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, can be isolated as its N-methyl morpholine salt to enhance stability and ease of handling, mitigating the risks associated with the potentially explosive nature of the free carboxylic acid.[4]

Caption: Synthesis of the key precursor.

Proposed Synthesis of this compound

With the carboxylic acid precursor in hand, several established organic chemistry transformations can be employed to arrive at the target α-bromo ketone. Below are two plausible and well-precedented synthetic routes.

Route A: Arndt-Eistert Homologation Approach

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.[3][5]

Experimental Protocol:

-

Acid Chloride Formation: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is first converted to its corresponding acid chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][6]

-

Diazoketone Formation: The crude acid chloride is then reacted with diazomethane (CH₂N₂) in an ethereal solution.[7] This reaction is hazardous and must be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures. Two equivalents of diazomethane are typically required, as one equivalent is consumed by the HCl generated as a byproduct.[4]

-

Halogenation: The resulting α-diazoketone is then carefully treated with a solution of hydrogen bromide (HBr) in a suitable solvent (e.g., diethyl ether or acetic acid) to yield this compound.

Caption: Proposed Synthesis via Direct Bromination.

Part 3: The Chemistry of Covalent Engagement: Reactivity and Mechanism

The utility of this compound in drug discovery lies in the electrophilic nature of its bromoacetyl moiety. This functional group is a well-established "warhead" for the covalent modification of nucleophilic amino acid residues in proteins, most notably cysteine. [8] The mechanism of action involves a nucleophilic substitution (SN2) reaction where the lone pair of electrons on the sulfur atom of a cysteine residue attacks the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether linkage between the drug and the protein.

Caption: Mechanism of Covalent Protein Modification.

This targeted covalent modification can sterically block protein-protein interactions or inactivate an enzyme by modifying a key catalytic residue. [9]The initial non-covalent binding of the oxadiazole-containing scaffold to the target protein's active or allosteric site is crucial for positioning the bromoacetyl warhead in close proximity to the target nucleophile, thereby ensuring specificity and minimizing off-target reactions. [9]

Part 4: Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it an attractive building block for the development of:

-

Targeted Covalent Inhibitors: For kinases, proteases, and other enzyme classes that possess a suitably located cysteine residue in their binding pockets.

-

Chemical Probes for Proteomics: This molecule can be used to identify novel drug targets through activity-based protein profiling (ABPP), where it would selectively label proteins with reactive cysteines.

-

Modulators of Protein-Protein Interactions: By covalently modifying a residue at the interface of a protein complex, small molecules derived from this scaffold could serve as potent and long-acting disruptors of these interactions. [9]

Part 5: Safety and Handling

As with any reactive chemical, proper handling of this compound is paramount. The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. [2]It may also cause respiratory irritation. [2]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood. The compound is stable under recommended storage conditions (cool, dry place) but is incompatible with strong oxidizing agents. [2]Hazardous decomposition products include carbon oxides, hydrogen bromide, and nitrogen oxides. [2]

Conclusion: A Versatile Scaffold for Future Therapies

This compound represents a confluence of metabolic stability and controlled reactivity. The 1,2,5-oxadiazole core provides a robust and tunable platform for achieving desired physicochemical properties, while the bromoacetyl warhead offers a proven strategy for potent and durable target engagement. As the field of covalent drug design continues to mature, this molecule and its derivatives are poised to become indispensable tools for researchers dedicated to creating the next generation of precision medicines.

References

- Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw. deren Derivate. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.

-

Yang, Q., Lu, Y., Xia, H., Gopalakrishnan, V., Frank, S. A., He, Y., ... & Fan, L. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. Organic Process Research & Development. [Link]

-

Arndt-Eistert reaction. (2023). In Grokipedia. Retrieved from [Link]

-

Arndt-Eistert Synthesis. (2014). In Chem-Station Int. Ed. Retrieved from [Link]

-

Arndt-Eistert Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., ... & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.

-

Way, J. C. (2000). Covalent modification as a strategy to block protein-protein interactions with small-molecule drugs. Current opinion in chemical biology, 4(1), 40-46. [Link]

- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.

- Khan, I., Zaib, S., Batool, S., Yaqub, M., & Ashraf, Z. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2''-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 27(5).

-

Shang, R., Xu, Q. L., Wang, Y., Zhang, S. L., & Fu, Y. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature communications, 11(1), 3389. [Link]

- Gredell, J. A., Sodano, T. M., & McQuade, D. T. (2021). Acetyl nitrate mediated conversion of methyl ketones to diverse carboxylic acid derivatives. Organic & Biomolecular Chemistry, 19(24), 5298-5302.

- Sharma, D., & Narasimhan, B. (2021). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities-A Comprehensive Review. Research Journal of Pharmacy and Technology, 14(9), 5069-5075.

-

Tocmo, R., Veenstra, J. P., Huang, Y., & Johnson, J. J. (2021). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Proteomics, 21(3-4), e1900386. [Link]

-

Tocmo, R., Veenstra, J. P., Huang, Y., & Johnson, J. J. (2021). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Proteomics, 21(3-4), e1900386. [Link]

- Sharma, C., & Majee, D. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

-

Scribd. (n.d.). 304 Arndt Eistert Reaction PDF. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 22). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, July 26). Reaction of acyl chlorides with diazomethane and silver(I) oxide. Retrieved from [Link]

-

Acta Scientific. (2023, December 1). Methyl Ketone Conversion to Carboxylic Acids Through the Haloform Reaction. Retrieved from [Link]

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. scribd.com [scribd.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent modification as a strategy to block protein-protein interactions with small-molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole.

An In-depth Technical Guide to the Stability and Storage of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole

Introduction

This compound is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its architecture, featuring a reactive α-bromoacetyl group appended to a 1,2,5-oxadiazole (furazan) heterocycle, positions it as a valuable building block for synthesizing complex molecular probes and as a covalent modifier for biological targets. The α-bromoacetyl moiety is a potent electrophile, readily forming stable thioether bonds with cysteine residues in proteins, making it a staple in proteomics and chemical biology.[1][2] However, this inherent reactivity, combined with the specific chemistry of the oxadiazole ring, presents unique challenges regarding the compound's stability and long-term storage.

This technical guide provides a comprehensive analysis of the factors governing the stability of this compound. Moving beyond simple storage recommendations, we will explore the underlying chemical principles of its potential degradation pathways. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reactivity of this compound, thereby safeguarding the validity and reproducibility of their experimental outcomes.

Core Physicochemical and Structural Properties

A foundational understanding of the molecule's structure is critical to appreciating its stability profile. The molecule consists of two key functional domains: the electrophilic α-bromoacetyl group and the heterocyclic 1,2,5-oxadiazole core.

Caption: Chemical structure of this compound.

| Property | Value |

| CAS Number | 165066-97-7[3] |

| Molecular Formula | C₅H₅BrN₂O₂ |

| Molecular Weight | 205.01 g/mol [3] |

| Functional Groups | α-Halo ketone, 1,2,5-Oxadiazole (Furazan) |

| Appearance | Typically a solid at room temperature. |

Chemical Stability Profile: A Tale of Two Moieties

The overall stability of this compound is a composite of the individual stabilities of its constituent parts. Both the oxadiazole ring and the bromoacetyl group possess distinct reactivity profiles that can lead to degradation if not properly managed.

The 1,2,5-Oxadiazole (Furazan) Ring

The 1,2,5-oxadiazole ring, colloquially known as furazan, is an aromatic heterocycle. However, compared to other isomers, it exhibits lower aromaticity and is susceptible to ring-breaking reactions.[4] Studies on related oxadiazole structures have demonstrated a significant pH-dependency on their stability. For instance, certain 1,2,4-oxadiazole derivatives show maximal stability in a pH range of 3-5, with degradation rates increasing in more acidic or alkaline conditions.[5][6]

-

Acidic Conditions (Low pH): Protonation of a ring nitrogen can activate the ring towards nucleophilic attack, potentially leading to ring opening.[5][6]

-

Alkaline Conditions (High pH): The ring is susceptible to nucleophilic attack, which can initiate cleavage of the relatively weak N-O bond.[4][5]

The α-Bromoacetyl Moiety

The α-bromoacetyl group is a powerful alkylating agent, a characteristic that defines its utility and its primary instability.[7] Its reactivity is governed by the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom, which makes the α-carbon highly electrophilic.

-

Nucleophilic Substitution: This is the most significant degradation pathway. The compound will readily react with a wide range of nucleophiles, including water (hydrolysis), alcohols, and amines. Its reaction with thiols (sulfhydryl groups) to form a stable thioether linkage is particularly rapid and is often the desired reaction in bioconjugation protocols.[2][8] This high reactivity means that even trace amounts of moisture or other nucleophiles can lead to degradation over time.

-

Sensitivity to Base: In the presence of a base, the α-hydrogen (on the -CH₂Br group) becomes acidic. Deprotonation can lead to subsequent reactions, such as the Favorskii rearrangement.[7]

-

Photosensitivity: Like many α-haloketones, the compound may be sensitive to light.[9] Photolytic cleavage of the C-Br bond can generate radical species, initiating a cascade of degradation reactions.

Caption: Potential degradation pathways for the title compound under various stress conditions.

Recommended Storage and Handling Procedures

Based on the chemical stability profile, stringent storage and handling protocols are necessary to preserve the compound's integrity.

Long-Term Storage

The primary objective for long-term storage is to mitigate exposure to moisture, light, and heat. The recommendations from suppliers and general chemical principles for α-haloketones converge on the following conditions.[9][10][11]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis by displacing atmospheric moisture.[9] |

| Light | Amber vial or store in the dark | Prevents potential photolytic degradation.[9] |

| Container | Tightly sealed, chemically inert glass vial | Prevents moisture ingress and reaction with container material. |

Handling in Solution

When preparing solutions for experiments, the choice of solvent and buffer is critical.

-

Solvents: For non-aqueous applications, use high-purity, anhydrous aprotic solvents (e.g., DMF, DMSO, Acetonitrile). Ensure solvents are stored over molecular sieves to maintain dryness.

-

Aqueous Buffers: If the compound must be dissolved in an aqueous medium for biological assays, prepare solutions fresh and use them immediately. Given the pH sensitivity of the oxadiazole ring, maintaining a slightly acidic pH (e.g., 3-5) may enhance the stability of the heterocycle.[5][6] However, be aware that the desired reaction with thiols is often more efficient at a pH of 6.5-7.5.[2] A compromise must be made based on the specific experimental requirements, balancing compound stability with reaction efficiency.

Safety and Handling Precautions

As a class, α-haloketones are known to be toxic, corrosive, and potent lachrymators (tear-producing agents).[9] Therefore, all handling should be performed by technically qualified personnel within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Experimental Protocol: Forced Degradation Study

To provide a self-validating system for assessing stability, the following forced degradation protocol can be implemented. This allows researchers to understand the compound's liabilities under specific stress conditions relevant to their experimental workflows.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress.

Analytical Method: A stability-indicating HPLC method (e.g., Reverse-Phase HPLC with UV detection) capable of separating the parent compound from its degradation products is required.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

-

Neutral Hydrolysis: Mix 1 mL of stock with 1 mL of purified water.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

-

Thermal Stress: Store a vial of the stock solution at 60°C.

-

Photolytic Stress: Expose a vial of the stock solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W h/m²).

-

-

Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). For base hydrolysis, which is expected to be rapid, earlier time points may be necessary.

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for HPLC analysis.

-

Data Evaluation: Calculate the percentage of the parent compound remaining and quantify the formation of major degradation products.

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a compound with high synthetic potential, but its utility is directly linked to its chemical integrity. The primary stability liabilities are the high electrophilicity of the α-bromoacetyl group and the potential for pH-mediated cleavage of the 1,2,5-oxadiazole ring. Strict adherence to storage conditions—specifically, storage at 2-8°C under a dry, inert atmosphere and protected from light —is paramount for preserving its purity and reactivity. For experimental work, solutions should be prepared fresh using anhydrous solvents or, if in aqueous media, used immediately with careful consideration of pH. By understanding and controlling these factors, researchers can confidently employ this versatile reagent in their discovery and development programs.

References

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]

-

Waś-Gubała, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2418. [Link]

-

Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 10(5), 793-805. [Link]

-

Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. SCIRP. [Link]

-

Fung, E. Y., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3136-3147. [Link]

-

Rana, A., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie, 356(11), e2300257. [Link]

- DeOgny, L. L., et al. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. U.S.

-

ResearchGate. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]

-

Baxendale, I. R., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(5), 2179-2193. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61147, Bromoacetyl bromide. [Link]

-

Wikipedia. α-Halo ketone. [Link]

-

ResearchGate. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 165066-97-7 this compound AKSci 9427BA [aksci.com]

- 11. 1256643-25-0|3-Bromo-5-ethyl-1,2,4-oxadiazole|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole

Introduction

The targeted chemical modification of proteins is a cornerstone of modern biochemical and cell biology research. The ability to attach specific probes to proteins of interest enables the investigation of their structure, function, localization, and interactions within complex biological systems.[1] 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole is a versatile thiol-reactive probe designed for the selective labeling of cysteine residues in proteins. This reagent features a bromoacetyl functional group, a well-established electrophile that forms a stable thioether bond with the sulfhydryl group of cysteine.[2][3] The 4-methyl-1,2,5-oxadiazole (also known as a furazan) moiety offers potential as a fluorescent reporter group, allowing for the detection and characterization of labeled proteins.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for protein labeling. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and offer insights into data interpretation and troubleshooting.

Chemical Properties and Reaction Mechanism

Chemical Structure:

-

Name: this compound

-

Molecular Formula: C₅H₅BrN₂O₂

-

Molecular Weight: 205.01 g/mol

-

Reactive Group: Bromoacetyl (-COCH₂Br)

-

Reporter Group: 4-methyl-1,2,5-oxadiazole

The bromoacetyl group is a potent electrophile that reacts with nucleophiles via a nucleophilic substitution reaction. In the context of protein labeling, the primary target is the deprotonated thiol group (thiolate) of cysteine residues, which is a strong nucleophile.[4]

Reaction Mechanism:

The labeling reaction proceeds through an SN2 mechanism where the sulfur atom of a cysteine residue attacks the α-carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether linkage.

Caption: Reaction of this compound with a protein cysteine residue.

Selectivity and pH Dependence:

The selectivity of the bromoacetyl group for cysteine residues is highly dependent on the reaction pH. While the thiol group is the most reactive nucleophile at neutral to slightly basic pH, other nucleophilic amino acid side chains, such as histidine and lysine, can also react at higher pH values. However, studies have shown that the bromoacetyl group exhibits good chemoselectivity for thiols even at pH 9.0.[4] This is in contrast to other thiol-reactive reagents like maleimides, which are typically used at a lower pH range of 6.5-7.5 to maintain selectivity.[5][6] The optimal pH for labeling with this compound is therefore a compromise between maximizing the reaction rate with thiols and minimizing off-target reactions. A pH range of 7.5-8.5 is generally recommended.

Potential Fluorescent Properties of the 1,2,5-Oxadiazole Moiety

Key Considerations for Fluorescence:

-

Solvatochromism: The fluorescence emission of oxadiazole derivatives can be sensitive to the polarity of the solvent.[13][14][15][16] This property can be advantageous, as a shift in the emission wavelength upon protein labeling can provide information about the local environment of the labeled cysteine residue.

-

Quantum Yield: The efficiency of fluorescence (quantum yield) can be influenced by the protein microenvironment.

-

Quenching: The fluorescence of the attached label can be quenched by proximity to certain amino acid residues, such as tryptophan, tyrosine, histidine, and methionine.[1][17][18][19][20] This should be considered when interpreting fluorescence intensity data.

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling a protein with this compound.

Materials and Reagents

-

Protein of interest (with at least one accessible cysteine residue)

-

This compound

-

Labeling Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM EDTA

-

Quenching Solution: 1 M β-mercaptoethanol or DTT in water

-

Desalting column or dialysis tubing for purification

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol Workflow

Caption: General workflow for protein labeling.

Detailed Step-by-Step Protocol

1. Preparation of Protein Solution:

-

Dissolve the protein of interest in the Labeling Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, incubate the protein with a 10- to 20-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.

-

Crucially , remove the reducing agent before adding the labeling reagent. This can be achieved by dialysis against the Labeling Buffer or by using a desalting column. TCEP does not contain a thiol group and may not require removal for some thiol-reactive dyes, but it is good practice to remove it to avoid any potential side reactions.[21]

2. Preparation of Labeling Reagent Stock Solution:

-

Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Note: The reagent is sensitive to moisture and should be stored in a desiccator. Prepare the stock solution fresh for each experiment.

3. Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

The optimal reaction time and reagent-to-protein ratio may need to be determined empirically for each protein.

4. Quenching the Reaction:

-

After the incubation period, quench the reaction by adding a quenching solution (e.g., β-mercaptoethanol or DTT) to a final concentration of 10-50 mM.

-

Incubate for at least 30 minutes at room temperature to ensure that all unreacted labeling reagent is consumed.

5. Purification of the Labeled Protein:

-

Remove the excess, unreacted labeling reagent and the quenching agent by size exclusion chromatography (e.g., a desalting column) or by extensive dialysis against a suitable buffer (e.g., PBS).

6. Characterization of the Labeled Protein:

-

Degree of Labeling (DOL): Determine the ratio of moles of label per mole of protein. This can be achieved by measuring the absorbance of the protein (at 280 nm) and the absorbance of the oxadiazole label at its maximum absorbance wavelength (if known) or by mass spectrometry.

-

Functional Activity: Perform a functional assay to ensure that the labeling reaction has not significantly altered the biological activity of the protein.

-

Fluorescence Spectroscopy: Characterize the fluorescent properties of the labeled protein by measuring its excitation and emission spectra.

Data Interpretation and Troubleshooting

| Observation | Potential Cause | Suggested Solution |

| Low Degree of Labeling | Inaccessible cysteine residues. | Denature the protein under non-reducing conditions before labeling, then refold. |

| Re-oxidation of cysteine residues. | Perform the labeling reaction in a deoxygenated buffer. | |

| Inactive labeling reagent. | Use a fresh stock solution of the labeling reagent. | |

| High Background Signal | Incomplete removal of unreacted label. | Optimize the purification step (longer dialysis, use a larger desalting column). |

| Loss of Protein Activity | Labeling of a critical cysteine residue. | Use site-directed mutagenesis to move the cysteine to a less critical location. |

| Denaturation of the protein. | Optimize labeling conditions (lower temperature, shorter incubation time). | |

| Unexpected Fluorescence Spectrum | Environmental sensitivity of the probe. | This can be a useful feature; compare spectra in different buffers to assess environmental sensitivity. |

| Quenching of the fluorophore. | Analyze the protein sequence for the presence of quenching amino acids near the labeling site. |

Conclusion

This compound is a promising reagent for the selective labeling of cysteine residues in proteins. Its bromoacetyl group provides a reliable handle for covalent modification, while the oxadiazole moiety offers the potential for fluorescent detection. By following the detailed protocols and considering the key scientific principles outlined in these application notes, researchers can effectively utilize this reagent to advance their studies of protein structure and function.

References

-

Chen, H., Ahsan, S. S., Santiago-Berrios, M. B., Abruña, H. D., & Webb, W. W. (2010). Mechanisms of quenching of Alexa fluorophores by natural amino acids. Journal of the American Chemical Society, 132(21), 7244–7245. [Link]

-

Jena Bioscience. (n.d.). Fluorescent Thiol Protein Labeling. [Link]

- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in fluorescence spectroscopy, Volume 7: DNA technology. Springer.

-

Mansoor, U. F., & Farooq, M. A. (2012). Fluorescence Quenching of Two Conjugated Polyelectrolytes by Natural Amino Acids and Hemeproteins. Journal of Fluorescence, 22(4), 1033–1038. [Link]

-

ResearchGate. (n.d.). Comparison of quenching as measured by fluorescence intensity across.... [Link]

-

Santa, T., et al. (2002). Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. Photochemical & Photobiological Sciences, 1(11), 863–868. [Link]

-

Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 132–139. [Link]

-

ResearchGate. (2023). Solvatochromic and Proton-Responsive characteristics of Bi-1,3,4-Oxadiazole derivatives with symmetric dimethylamino substitution. [Link]

-

ResearchGate. (n.d.). Photophysical and nonlinear optical properties of para-substituted nitrobenzofurazan: A comprehensive DFT investigation. [Link]

-

ResearchGate. (n.d.). Solvatochromic and DFT studies on bromonaphthofuran 1,3,4-oxadiazole fluorophores for optoelectronic applications. [Link]

-

ResearchGate. (n.d.). Photophysical and Nonlinear Optical Properties of Para-Substituted Nitrobenzofurazan: A Comprehensive Dft Investigation. [Link]

- Google Patents. (n.d.).

-

PubMed. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. [Link]

-

National Center for Biotechnology Information. (2019). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). [Link]

-

ResearchGate. (n.d.). A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications. [Link]

-

National Center for Biotechnology Information. (1993). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. [Link]

-

PubMed. (2025). A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications. [Link]

-

ResearchGate. (n.d.). Fluorescence emission spectra of 2,5-disubstituted 1,3,4-oxadiazole.... [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

PubMed. (2004). [Chemical and Biochemical Reactions of Aromatic Furazan Compounds]. [Link]

-

Jena Bioscience. (n.d.). Fluorescent Thiol Protein Labeling. [Link]

-

UNT Health Science Center. (n.d.). Fluorescence spectral properties of 2,5-diphenyl-1,3,4-oxadiazole with two-color two-photon excitation. [Link]

-

PubMed. (1993). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. [Link]

-

ACS Publications. (2021). Furazans in Medicinal Chemistry. [Link]

Sources

- 1. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]

- 2. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 3. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. [Chemical and Biochemical Reactions of Aromatic Furazan Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. experts.unthsc.edu [experts.unthsc.edu]

- 12. Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Cysteine Modification in Proteomics using 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

In the landscape of proteomics, the comprehensive analysis of protein structure, function, and interaction is paramount. Cysteine, with its unique sulfhydryl group, is a highly reactive amino acid residue that plays a pivotal role in protein structure through the formation of disulfide bonds, in enzymatic catalysis, and in redox signaling pathways.[1] However, this reactivity also presents a challenge in mass spectrometry-based proteomics. The presence of disulfide bonds can interfere with enzymatic digestion and complicate peptide identification.[2] To ensure robust and reproducible results, the reduction of disulfide bonds and subsequent alkylation of the resulting free cysteine thiols is a critical and standard procedure in proteomics workflows.[3][4][5]

Alkylation serves to "cap" the reactive thiol group, preventing re-oxidation and the formation of disulfide-linked peptides, which would otherwise lead to ambiguous and uninterpretable mass spectra.[2] A variety of alkylating agents are available, with haloacetyl derivatives like iodoacetamide being commonly used.[2][6] This application note introduces 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole , a bromoacetyl-containing reagent for the efficient and specific alkylation of cysteine residues in proteomics applications. The bromoacetyl group provides a reactive electrophilic center for nucleophilic attack by the cysteine thiol, while the oxadiazole moiety offers a distinct chemical scaffold.

This guide provides a comprehensive overview of the principles, protocols, and practical considerations for utilizing this compound for cysteine modification, tailored for researchers, scientists, and drug development professionals.

Mechanism of Cysteine Alkylation

The alkylation of cysteine residues by this compound proceeds via a bimolecular nucleophilic substitution (S_N2) reaction.[6] The deprotonated thiol group (thiolate) of the cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable thioether bond and the displacement of the bromide ion.[6][7] This irreversible modification effectively neutralizes the reactivity of the cysteine residue.

The reaction is highly dependent on pH, with higher pH values favoring the deprotonation of the thiol group and thus increasing the reaction rate.[7] However, excessively high pH can also promote off-target reactions with other nucleophilic amino acid residues.

Caption: S_N2 reaction mechanism of cysteine alkylation.

Experimental Protocols

The following protocols provide a detailed methodology for the in-solution alkylation of proteins using this compound. It is crucial to note that optimal conditions may vary depending on the specific protein sample and experimental goals.

Reagent Information

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 165066-97-7 | [8] |

| Molecular Formula | C₅H₅BrN₂O₂ | Calculated |

| Molecular Weight | 205.01 g/mol | [8] |

| Monoisotopic Mass Shift | +124.027 Da | Calculated |

Protocol 1: In-Solution Alkylation of Proteins for Proteomics

This protocol is designed for the complete alkylation of cysteine residues in a complex protein mixture prior to enzymatic digestion.

1. Materials:

-

Protein sample in a suitable buffer (e.g., 8 M Urea, 6 M Guanidinium HCl in 100 mM Tris-HCl, pH 8.5)

-

Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP) stock solution

-

Alkylation Reagent: this compound

-

Alkylation Reagent Stock Solution: 500 mM this compound in anhydrous acetonitrile or DMF (prepare fresh)

-

Quenching solution: 1 M DTT

-

Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

-

Sequencing-grade trypsin

2. Procedure:

-

Protein Solubilization and Denaturation: Ensure the protein sample is fully solubilized and denatured in a buffer containing a strong chaotrope like urea or guanidinium HCl. This is essential to expose all cysteine residues for modification.[9]

-

Reduction of Disulfide Bonds:

-

Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.[10]

-

Incubate the sample at 37-56°C for 30-60 minutes. TCEP can be used at room temperature and is effective over a wider pH range.[10]

-

Expert Insight: TCEP is often preferred as it is more stable, odorless, and does not interfere with certain downstream applications like some metal-affinity chromatography steps.

-

-

Alkylation of Cysteine Residues:

-

Cool the sample to room temperature.

-

Add the freshly prepared 500 mM this compound stock solution to a final concentration of 15-20 mM. A 2-3 fold molar excess over the reducing agent is recommended.

-

Incubate the reaction in the dark at room temperature for 30-45 minutes.[11]

-

Self-Validation Check: To ensure complete alkylation, a small aliquot of the sample can be analyzed by Ellman's test to detect any remaining free thiols.

-

-

Quenching the Reaction:

-

Add DTT to a final concentration of 20 mM to quench any excess alkylating reagent.[10]

-

Incubate for 15 minutes at room temperature. This step is crucial to prevent the modification of the subsequently added protease.

-

-

Sample Cleanup for Digestion:

-

Dilute the sample at least 4-fold with digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of the chaotropic agent to a level compatible with enzymatic activity (e.g., < 1 M urea).

-

Alternatively, perform a buffer exchange using a spin column or dialysis.[5]

-

-

Enzymatic Digestion:

-

Peptide Desalting and Cleanup:

-

Acidify the digest with formic acid or trifluoroacetic acid to a pH of ~2-3 to stop the digestion.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with mass spectrometry analysis.[9]

-

-

Sample Preparation for Mass Spectrometry:

-

Elute the peptides from the SPE media with a high organic solvent solution (e.g., 50-80% acetonitrile with 0.1% formic acid).

-

Dry the peptide sample in a vacuum centrifuge and resuspend in a solution compatible with the mass spectrometer's inlet system (e.g., 0.1% formic acid in water).

-

Recommended Reaction Parameters

| Parameter | Recommended Range | Rationale and Impact on Efficiency |

| pH | 7.5 - 8.5 | Higher pH increases the rate of alkylation by promoting thiolate formation, but pH > 8.5 can increase off-target reactions.[7] |

| Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rates but may also lead to reagent degradation and increased side reactions.[12] |

| Time | 30 - 60 minutes | Sufficient time is needed for complete alkylation. Longer times may increase the risk of off-target modifications.[10] |

| Reagent Concentration | 2-3x molar excess over reducing agent | Ensures complete alkylation of all reduced cysteines. |

Proteomics Workflow and Data Analysis

The successful modification of cysteine residues is an integral part of the broader proteomics workflow, which culminates in the identification and quantification of proteins by mass spectrometry.

Caption: Standard bottom-up proteomics workflow.

Identifying Modified Peptides in Mass Spectrometry Data

The covalent modification of a cysteine residue with this compound results in a specific mass increase. This mass shift is used by search algorithms to identify modified peptides in the mass spectrometry data.

-

Monoisotopic Mass Shift: +124.027278 Da

When setting up a database search (e.g., using Mascot, Sequest, or MaxQuant), this value should be specified as a variable or static modification on cysteine residues. The identification of peptides containing this modification confirms the successful alkylation of specific cysteine sites within the proteome.

Trustworthiness and Self-Validation

To ensure the reliability of your results, it is essential to incorporate self-validating steps into your protocol:

-

Alkylation Completeness Check: As mentioned, performing an Ellman's test before quenching can confirm the absence of free thiols, indicating a complete reaction.

-

Control Samples: Analyze a non-alkylated sample in parallel to identify any naturally occurring modifications or artifacts.

-

Data Analysis Validation: During the database search, look for evidence of incomplete alkylation (unmodified cysteines) or over-alkylation (modifications on other residues). High-resolution mass spectrometry can aid in distinguishing between on-target and off-target modifications.[3]

Troubleshooting and Off-Target Modifications

While bromoacetyl reagents are highly reactive towards cysteine, side reactions with other nucleophilic amino acid residues can occur, particularly under non-optimal conditions.

-

Potential Off-Target Residues: Lysine, histidine, and methionine can be susceptible to alkylation, especially at higher pH and prolonged incubation times.[4]

-

Minimizing Off-Target Reactions: Adhering to the recommended pH range (7.5-8.5) and incubation times is crucial. Additionally, ensuring the reaction is properly quenched will prevent further modifications.

-

Incomplete Alkylation: This can result from insufficient reducing or alkylating agent, or suboptimal reaction conditions. Ensure reagents are fresh and used in the correct concentrations.

References

Sources

- 1. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]

- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. appliedbiomics.com [appliedbiomics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole for Activity-Based Protein Profiling of Cysteine Proteases

Introduction: A Novel Covalent Probe for Exploring the Cysteine Proteome

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology to study the functional state of enzymes within their native biological context.[1] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes active site-directed covalent probes to directly assess enzymatic activity, providing a more accurate snapshot of cellular function and dysfunction.[2] This approach is invaluable for drug discovery, target validation, and understanding complex disease mechanisms.[3]

This document introduces 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole , a novel, rationally designed activity-based probe (ABP) for the targeted covalent labeling of active cysteine proteases. While the broader families of oxadiazole derivatives are well-represented in medicinal chemistry for their diverse biological activities,[4][5] the 1,2,5-oxadiazole scaffold has specifically been identified in non-covalent inhibitors of cysteine proteases, such as SUMO-specific proteases (SENPs).[6] This suggests an inherent compatibility of the 1,2,5-oxadiazole core for binding within cysteine protease active sites.

By functionalizing this scaffold with a bromoacetyl "warhead," we transform a recognition motif into a potent and specific covalent probe. The bromoacetyl group is a well-established electrophile that irreversibly alkylates the nucleophilic thiol of active site cysteine residues, leading to covalent modification and target labeling.[3] This application note provides a comprehensive guide to the proposed mechanism, experimental protocols, and potential applications of this compound in cysteine protease profiling.

Probe Design and Mechanism of Action

The efficacy of an activity-based probe hinges on its modular design, which typically consists of three key components: a reactive group (warhead), a recognition element (scaffold), and a reporter tag for detection and enrichment.[7]

-

Reactive Group (Warhead): The bromoacetyl moiety serves as an irreversible covalent warhead. Its electrophilic α-carbon is susceptible to nucleophilic attack by the thiolate anion of a catalytically active cysteine residue within an enzyme's active site.[3]

-

Recognition Scaffold: The 4-methyl-1,2,5-oxadiazole core is proposed to act as the primary recognition element. Based on prior studies showing 1,2,5-oxadiazole derivatives can inhibit cysteine proteases,[6] this scaffold likely contributes to the probe's affinity and selectivity for the target enzyme class by forming favorable interactions within the substrate-binding pocket.

-

Reporter Tag: This probe is designed for a two-step labeling procedure. It lacks a pre-attached reporter tag, making it more cell-permeable. A reporter tag (e.g., a fluorophore like Rhodamine or a Biotin affinity tag) containing an azide or alkyne functional group is appended post-lysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." For this to be possible, a version of the probe containing a terminal alkyne or azide on the methyl group would need to be synthesized. For the purpose of this guide, we will assume an alkyne-functionalized version is available: 3-(Bromoacetyl)-4-(prop-2-yn-1-yl)-1,2,5-oxadiazole .

Covalent Labeling Mechanism

The labeling process is a mechanism-based covalent modification. The probe first non-covalently binds to the active site of a target cysteine protease. The enzyme's catalytic machinery, specifically the activated cysteine thiolate, then attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide leaving group and forming a stable thioether bond.

Caption: Mechanism of covalent modification of a target cysteine protease.

Experimental Protocols

The following protocols describe two primary workflows for utilizing the alkyne-functionalized this compound probe: a gel-based method for rapid activity screening and a mass spectrometry-based method for in-depth target identification.

Gel-Based Activity-Based Protein Profiling

This method is ideal for visualizing changes in the activity of abundant cysteine proteases across different samples (e.g., comparing treated vs. untreated cells).

Materials

-

Probe: 10 mM stock of 3-(Bromoacetyl)-4-(prop-2-yn-1-yl)-1,2,5-oxadiazole in anhydrous DMSO.

-

Lysis Buffer: PBS with 0.1% Triton X-100, pH 7.4.

-

Protease Inhibitor Cocktail: (Optional, without cysteine protease inhibitors).

-

Click Chemistry Reagents:

-

Azide-fluorophore (e.g., Azide-TAMRA or Azide-BODIPY), 10 mM in DMSO.

-

Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM in DMSO.

-

Copper(II) sulfate (CuSO₄), 50 mM in water.

-

-

SDS-PAGE reagents and imaging system.

Protocol

-

Proteome Preparation:

-

Harvest cells and wash twice with cold PBS.

-

Lyse cell pellet in Lysis Buffer (e.g., 1 mL per 10⁷ cells) on ice for 20 minutes.

-

Clarify lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Determine protein concentration of the supernatant using a standard assay (e.g., BCA). Adjust concentration to 1-2 mg/mL with Lysis Buffer.

-

-

Probe Labeling:

-

In a microcentrifuge tube, add 50 µL of the adjusted cell lysate (50-100 µg total protein).

-

Add the probe to a final concentration of 50 µM. A concentration titration (10-100 µM) is recommended for initial optimization.

-

Incubate at 37°C for 30 minutes.

-

(Optional Competitive Inhibition Control): Pre-incubate lysate with a known broad-spectrum cysteine protease inhibitor (e.g., E-64) for 30 minutes before adding the probe.

-

-

Click Chemistry Reaction:

-

To the labeled lysate, add the following reagents in order to the final concentrations specified:

-

Azide-fluorophore: 100 µM

-

TCEP: 1 mM

-

TBTA: 100 µM

-

CuSO₄: 1 mM

-

-

Vortex briefly and incubate at room temperature for 1 hour, protected from light.

-

-

SDS-PAGE and Imaging:

-

Quench the reaction by adding 20 µL of 4x SDS-PAGE loading buffer.

-

Boil samples at 95°C for 5 minutes.

-

Resolve proteins on a 12% SDS-PAGE gel.

-

Visualize labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for your chosen fluorophore.

-

Mass Spectrometry-Based ABPP for Target Identification

This workflow enables the identification and quantification of specific protein targets of the probe, providing deep insights into the cellular "cysteinome."

Materials

-